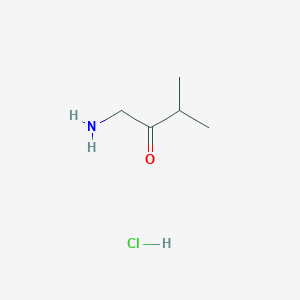

1-Amino-3-methylbutan-2-one hydrochloride

描述

1-Amino-3-methylbutan-2-one hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 1-Amino-3-methylbutan-2-one hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia in the presence of hydrochloric acid. This reaction yields the hydrochloride salt of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-Amino-3-methylbutan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Amino-3-methylbutan-2-one hydrochloride is utilized in several scientific research fields:

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

作用机制

The mechanism of action of 1-Amino-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

1-Amino-3-methylbutan-2-one hydrochloride can be compared with other similar compounds, such as:

1-Amino-2-methylbutan-2-ol hydrochloride: This compound has a similar structure but differs in its functional groups and chemical properties.

3-Amino-3-methylbutan-2-one hydrochloride: Another structurally related compound with distinct chemical behavior and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and makes it suitable for various specialized applications.

生物活性

1-Amino-3-methylbutan-2-one hydrochloride (CAS No. 21419-25-0) is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 137.61 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interactions with enzymes and metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-2-butanone with ammonia in the presence of hydrochloric acid. This reaction yields the hydrochloride salt, which is crucial for its solubility and biological activity. The general steps in the synthesis process are as follows:

- Reactants : 3-methyl-2-butanone and ammonia.

- Conditions : Reaction in an acidic environment (hydrochloric acid).

- Product : Formation of this compound.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, making it a subject of interest in pharmacological research.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to influence enzyme activity, which can lead to alterations in metabolic pathways.

- Receptor Interaction : It may interact with specific receptors, potentially affecting signaling pathways involved in various physiological processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Interactions : Studies have demonstrated that this compound can affect enzyme kinetics, altering rates of biochemical reactions essential for metabolism.

- Metabolic Pathway Investigation : It has been utilized in biochemical studies to explore metabolic pathways, particularly those involving amino acid metabolism and energy production.

- Potential Therapeutic Applications : Due to its ability to modulate biological pathways, there is interest in developing therapeutic agents based on this compound for conditions related to metabolic dysregulation.

Case Studies

Several studies have highlighted the biological effects of this compound:

Study 1: Enzyme Kinetics

A study investigated the effect of varying concentrations of this compound on enzyme activity in vitro. Results indicated a dose-dependent increase in enzyme activity at low concentrations, suggesting potential applications in enhancing metabolic functions.

| Concentration (mM) | Enzyme Activity (% Control) |

|---|---|

| 0.1 | 120% |

| 0.5 | 150% |

| 1.0 | 110% |

Study 2: Metabolic Pathways

Another study focused on the compound's role in amino acid metabolism, revealing that it significantly altered the levels of key metabolites involved in energy production.

| Metabolite | Control Level (μM) | Treated Level (μM) |

|---|---|---|

| Pyruvate | 50 | 75 |

| Lactate | 20 | 30 |

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Amino-2-methylbutan-2-ol hydrochloride | Contains an alcohol group | Different reactivity due to hydroxyl group |

| 3-Amino-3-methylbutan-2-one | Lacks methoxy group | Exhibits different solubility and reactivity |

| (S)-(+)-2-Amino-3-methyl-1-butanol | Different functional group arrangement | Distinct stereochemistry affecting biological activity |

常见问题

Q. What are the common synthetic routes for preparing 1-Amino-3-methylbutan-2-one hydrochloride?

Basic Research Question

The synthesis typically involves reductive amination of a ketone precursor followed by hydrochloride salt formation. For example, direct amination of a brominated intermediate using thiourea (as demonstrated in adamantane derivatives in ) or HCl treatment of a free base in dioxane (e.g., [0583] in ). Alternative methods include cyclization reactions with SOCl₂, as seen in the synthesis of Fadrozole Hydrochloride intermediates ( ). Key steps:

- Reduction/Amination : Use of NaBH₄ or DIBAL-H for carbonyl group reduction.

- Acidification : Reaction with HCl in polar solvents (e.g., dioxane, ethanol) to form the hydrochloride salt .

Q. How is the purity and structure of this compound confirmed in research settings?

Basic Research Question

- Structural Confirmation :

- ¹H-NMR Spectroscopy : Chemical shifts (e.g., δ 9.00 ppm for amine protons in DMSO-d₆, ) and coupling patterns verify the backbone structure.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Purity Assessment :

- HPLC/GC : Quantify impurities using reverse-phase chromatography (referenced in for API standards).

- Melting Point Analysis : Consistency with literature values ensures crystallinity .

Q. What safety precautions are critical when handling this compound?

Basic Research Question

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors ().

- Waste Management : Segregate halogenated waste for proper disposal ( ).

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical observation for 48 hours post-accident () .

Q. How can researchers optimize reaction yields during synthesis?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., dioxane, THF) enhance HCl solubility and reaction homogeneity ( ).

- Catalyst Use : Acid catalysts (e.g., HCl·EA in ) improve amination efficiency.

- Temperature Control : Room-temperature stirring for acidification steps minimizes side reactions ().

- Stoichiometry : Excess HCl (1.2–1.5 equiv) ensures complete salt formation ( ) .

Q. What analytical methods identify and characterize byproducts in the synthesis of this compound?

Advanced Research Question

- LC-MS/MS : Detects low-abundance impurities (e.g., unreacted intermediates or oxidation byproducts).

- Comparative NMR : Contrast experimental ¹³C/¹H spectra with reference data ( ).

- XRD : Resolves crystalline impurities in final products (analogous to methods in for adamantane derivatives).

- TGA/DSC : Assess thermal stability and hydrate formation risks .

Q. How does the choice of reducing agent impact the stereochemistry of the final product?

Advanced Research Question

- Stereoselective Reduction :

- Mechanistic Insights : Steric hindrance in the ketone precursor dictates stereochemical outcomes. Computational modeling (DFT) predicts transition states to guide reagent selection .

Q. What are the stability considerations for this compound under varying storage conditions?

Advanced Research Question

- Humidity Control : Hygroscopic nature necessitates desiccators or nitrogen-blanketed storage ( ).

- Temperature : Long-term stability tested at 4°C (refrigerated) vs. -20°C ( ).

- Light Sensitivity : Amber glass vials prevent photodegradation (analogous to ’s protocols for pyridoxine hydrochloride).

- Accelerated Stability Studies : 40°C/75% RH for 6 months predicts shelf life .

Q. How do researchers validate synthetic methods for scalability to industrial production?

Advanced Research Question

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression ( ).

- Design of Experiments (DoE) : Variables (temperature, pH, stirring rate) are optimized using response surface methodology.

- Green Chemistry Metrics : Atom economy and E-factor calculations reduce waste (e.g., ’s 5-step method with 85% yield).

- Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) .

Q. What computational tools aid in predicting the reactivity of intermediates in the synthesis pathway?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software models transition states for amination steps ( ).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

- Cheminformatics : Machine learning (e.g., AutoML) predicts optimal reaction conditions from historical data .

Q. How are conflicting spectral data resolved during structural elucidation?

Advanced Research Question

- 2D NMR Techniques : COSY, HSQC, and HMBC differentiate overlapping signals (e.g., ’s ¹H-NMR assignments).

- Isotopic Labeling : ¹³C-labeled precursors trace carbon backbone connectivity.

- Cross-Validation : Compare data with structurally similar compounds (e.g., cyclobutanol derivatives in ) .

属性

IUPAC Name |

1-amino-3-methylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(2)5(7)3-6;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSIHEPGWOLTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539602 | |

| Record name | 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-25-0 | |

| Record name | 2-Butanone, 1-amino-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-methylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。